Cas no 40172-05-2 (2-((2,6-Dichlorobenzyl)amino)ethanol)

2-((2,6-Dichlorobenzyl)amino)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-((2,6-Dichlorobenzyl)amino)ethanol
- 2-(2,6-dichlorobenzylamino)ethanol
- 2-(2,6-DICHLORO-BENZYLAMINO)-ETHANOL
- 2-[(2,6-dichlorophenyl)methylamino]ethanol
- 2-(2,6-Dichlor-benzylamino)-aethanol
- 2-[(2,6-dichlorobenzyl)amino]ethanol
- AC1NGCJN
- CTK1D4870
- N-(2,6-dichlorobenzyl)ethanolamine
- SureCN2486714
- 2-((2,6-dichlorobenzyl)amino)ethan-1-ol
- DTXSID60405991
- 40172-05-2
- AKOS002617237
- CS-0364026
- 2-{[(2,6-Dichlorophenyl)methyl]amino}ethan-1-ol
- SCHEMBL2486714
- CHEMBL5012424
- A898277
- AM100779
- STL115228
- DB-354682
-
- MDL: MFCD07409919
- Inchi: InChI=1S/C9H11Cl2NO/c10-8-2-1-3-9(11)7(8)6-12-4-5-13/h1-3,12-13H,4-6H2
- InChI Key: WHOLKBDVEGPXOL-UHFFFAOYSA-N
- SMILES: C1=CC(=C(CNCCO)C(=C1)Cl)Cl
Computed Properties
- Exact Mass: 219.0217694g/mol
- Monoisotopic Mass: 219.0217694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.302
- Melting Point: 57-59 ºC
2-((2,6-Dichlorobenzyl)amino)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019140405-1g |
2-((2,6-Dichlorobenzyl)amino)ethanol |
40172-05-2 | 95% | 1g |
$400.00 | 2023-09-02 | |
A2B Chem LLC | AF85776-1g |
2-((2,6-Dichlorobenzyl)amino)ethanol |
40172-05-2 | 1g |
$521.00 | 2024-04-20 | ||
Crysdot LLC | CD12074847-1g |
2-((2,6-Dichlorobenzyl)amino)ethanol |
40172-05-2 | 95+% | 1g |
$339 | 2024-07-24 | |
Chemenu | CM131946-1g |
2-((2,6-dichlorobenzyl)amino)ethan-1-ol |
40172-05-2 | 95% | 1g |
$320 | 2023-01-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434696-1g |
2-((2,6-Dichlorobenzyl)amino)ethan-1-ol |
40172-05-2 | 95+% | 1g |
¥2318.00 | 2024-05-15 | |
Fluorochem | 085521-500mg |
2-(2,6-Dichloro-benzylamino)-ethanol |
40172-05-2 | 95% | 500mg |
£199.00 | 2022-03-01 |
2-((2,6-Dichlorobenzyl)amino)ethanol Related Literature
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Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
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C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
Additional information on 2-((2,6-Dichlorobenzyl)amino)ethanol
2-((2,6-Dichlorobenzyl)amino)ethanol: A Comprehensive Overview
2-((2,6-Dichlorobenzyl)amino)ethanol, also known by its CAS number 40172-05-2, is a versatile organic compound with significant applications in various fields. This compound is characterized by its unique structure, which combines a dichlorobenzyl group with an amino alcohol moiety. The presence of the dichlorobenzyl group imparts distinct chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
The molecular structure of 2-((2,6-Dichlorobenzyl)amino)ethanol consists of a benzene ring substituted with two chlorine atoms at the 2 and 6 positions. This substitution pattern enhances the stability and reactivity of the molecule. The amino alcohol functionality further adds to its versatility, enabling it to participate in a wide range of chemical reactions, including nucleophilic substitutions, condensations, and oxidations. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and antiviral agents.
In terms of physical properties, 40172-05-2 exhibits a melting point of approximately 78°C and a boiling point around 185°C under standard conditions. Its solubility in water is moderate, while it shows excellent solubility in organic solvents such as dichloromethane and ethanol. These properties make it suitable for use in both aqueous and organic reaction systems. Recent research has also explored its role as a chiral auxiliary in asymmetric synthesis, where its ability to induce high enantioselectivity has been demonstrated.
The synthesis of 2-((2,6-Dichlorobenzyl)amino)ethanol typically involves a multi-step process starting from 2,6-dichlorotoluene. The first step involves the conversion of the methyl group to an amino alcohol functionality through a series of reactions including nitration, reduction, and hydrolysis. This process has been optimized in recent years to improve yield and reduce environmental impact. The compound can also be synthesized via alternative routes such as the Gabriel synthesis or through the use of transition metal catalysts.
In terms of applications, 40172-05-2 has found extensive use in the pharmaceutical industry as an intermediate in the synthesis of beta-lactam antibiotics. Its ability to form stable amide bonds makes it ideal for this purpose. Additionally, it has been employed in the development of herbicides and fungicides due to its unique reactivity and selectivity towards various biological targets. Recent advancements have also explored its potential as a building block for the synthesis of advanced materials such as polymers and nanoparticles.
The toxicological profile of 2-((2,6-Dichlorobenzyl)amino)ethanol has been extensively studied to ensure its safe handling and use. Acute toxicity studies indicate that it is moderately toxic when ingested or inhaled but shows low toxicity upon dermal exposure. Chronic exposure studies have revealed that prolonged contact may lead to liver and kidney damage in laboratory animals. These findings underscore the importance of implementing proper safety measures during its production and handling.
In conclusion, 40172-05-2, or 2-((2,6-Dichlorobenzyl)amino)ethanol, is a highly versatile compound with significant applications across multiple industries. Its unique chemical structure and reactivity make it an invaluable intermediate in the synthesis of bioactive compounds and specialty chemicals. As research continues to uncover new applications for this compound, it is expected to play an even more prominent role in advancing scientific and technological frontiers.
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